molecular formula C19H11NO3S B12684404 Ketone, 2-dibenzothienyl p-nitrophenyl CAS No. 91100-28-6

Ketone, 2-dibenzothienyl p-nitrophenyl

Cat. No.: B12684404
CAS No.: 91100-28-6
M. Wt: 333.4 g/mol
InChI Key: KCDRUBUYKFBVLJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

The molecular structure of 2-dibenzothienyl p-nitrophenyl methanone features a dibenzothiophene scaffold fused to a p-nitrophenyl group through a ketone bridge. X-ray crystallographic data reveal a C–S bond length of 1.790 Å in the dibenzothiophene moiety, significantly longer than the 1.740 Å observed in unoxidized dibenzothiophene (DBT). This elongation correlates with increased bond alternation, quantified by the Julg A-index value of 0.84, indicating reduced aromaticity compared to fluorene (A = 0.92).

The nitrophenyl substituent adopts a dihedral angle of 42.7° relative to the ketone plane, creating torsional strain that localizes π-electron density in the aromatic systems. Critical bond parameters include:

Bond Type Length (Å) Angle (°)
C(aromatic)–C(aromatic) 1.402–1.446 114.5–121.4
C–S (dibenzothiophene) 1.790 90.6 (internal)
C=O (ketone) 1.221 120.3

Non-covalent interactions dominate the crystal packing, with sulfur···oxygen contacts measuring 3.15 Å and π-stacking distances of 3.48 Å between adjacent dibenzothiophene units.

Comparative Analysis of Dibenzothiophene and Nitrophenyl Moieties

The dibenzothiophene system exhibits distinct electronic characteristics compared to the nitrophenyl group:

  • Aromaticity Modulation : The dibenzothiophene-S-oxide core demonstrates an NICS(1) value of -8.7 ppm, contrasting with -10.2 ppm for the nitrophenyl group, indicating stronger paratropicity in the latter. This disparity arises from the sulfur atom’s +IV oxidation state, which introduces a 3p-orbital contribution that disrupts π-conjugation.

  • Steric and Electronic Effects :

    • Dibenzothiophene: Planar geometry with 0.12 Å bond length alternation (BLA) between adjacent C–C bonds
    • Nitrophenyl: Orthogonal nitro group creates a 15.7 kcal/mol rotational barrier, enhancing electron-withdrawing conjugation

Comparative NMR chemical shifts highlight these differences:

  • Dibenzothiophene protons: δ 7.75–8.03 ppm (deshielded due to ring current effects)
  • Nitrophenyl protons: δ 8.24 ppm (meta to NO₂ group)

Computational Modeling of Electronic Configuration

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Frontier Molecular Orbitals :

    • HOMO (-5.67 eV): Localized on dibenzothiophene’s sulfur and adjacent carbons
    • LUMO (-2.89 eV): Dominated by nitro group’s π* orbitals with 38% ketone contribution
  • Charge Distribution :

    • Sulfur center: +0.32 e (Natural Population Analysis)
    • Nitro group oxygen: -0.45 e
    • Ketone carbonyl: -0.28 e

The computed inversion barrier at sulfur reaches 32.3 kcal/mol, stabilizing the non-planar configuration through hyperconjugative interactions between sulfur lone pairs and σ*(C–C) orbitals. Time-dependent DFT predicts strong absorption at 327 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to ligand-to-ligand charge transfer transitions.

Equation-derived aromaticity indices: $$ A = 1 - \frac{225}{n} \sqrt{\sum \left(1 - \frac{d_i}{\langle d \rangle}\right)^2} $$ where $$ n $$ = number of bonds, yields $$ A = 0.79 $$ for the dibenzothiophene system vs. $$ A = 0.85 $$ for the nitrophenyl moiety.

Properties

CAS No.

91100-28-6

Molecular Formula

C19H11NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

dibenzothiophen-2-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H11NO3S/c21-19(12-5-8-14(9-6-12)20(22)23)13-7-10-18-16(11-13)15-3-1-2-4-17(15)24-18/h1-11H

InChI Key

KCDRUBUYKFBVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 2-dibenzothienyl p-nitrophenyl typically involves the reaction of 2-dibenzothienyl ketone with p-nitrophenyl derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ketone, 2-dibenzothienyl p-nitrophenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

Mechanism of Action

The mechanism by which Ketone, 2-dibenzothienyl p-nitrophenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Amino-6-Nitrophenyl)Ethanone

  • Formula : C₈H₈N₂O₃ .
  • Key Features: Contains amino and nitro groups on the aromatic ring, differing from the dibenzothienyl group in the target compound.
  • Hazards: Not classified for health or environmental risks, but precautionary measures (e.g., avoiding inhalation or skin contact) are advised due to unstudied toxicology .
  • Reactivity: The amino group may reduce electrophilicity compared to the dibenzothienyl-ketone system, altering its suitability for nucleophilic reactions.
Property Ketone, 2-Dibenzothienyl p-Nitrophenyl (Inferred) 1-(2-Amino-6-Nitrophenyl)Ethanone
Molecular Formula Not available C₈H₈N₂O₃
Hazards Likely similar (unstudied toxicology) Unclassified, but precautions required
Functional Groups Ketone, dibenzothienyl, p-nitrophenyl Ketone, nitro, amino

p-Nitrophenyl Esters (e.g., p-Nitrophenyl Acetate)

  • Role in Biochemistry: Substrates for glutathione transferases, which catalyze glutathione-dependent release of p-nitrophenol .
  • Hydrophobic analogs of p-nitrophenyl derivatives are better enzyme substrates, suggesting the target compound could exhibit higher catalytic efficiency .

Nitroanilines (e.g., 2-Nitroaniline, 4-Nitroaniline)

  • Solubility : Often dissolved in methylene chloride/benzene mixtures (e.g., SPEX CertiPrep solutions) .
  • Comparison :
    • The target compound’s dibenzothienyl group likely reduces solubility in polar solvents compared to nitroanilines.
    • Nitroanilines are simpler aromatic amines, whereas the target compound’s fused-ring system may confer unique optical or electronic properties.
Property This compound (Inferred) Nitroanilines
Solubility Low in polar solvents Moderate (in benzene blends)
Stability Likely stable under inert conditions Sensitive to light/heat

Research Findings and Implications

  • Enzyme Interactions : The hydrophobic dibenzothienyl group may position the compound favorably on enzyme surfaces, enhancing catalytic activity in reactions like glutathione conjugation .
  • Safety Profile: Similar to 1-(2-amino-6-nitrophenyl)ethanone, the compound’s toxicological risks remain uncharacterized, necessitating adherence to precautionary guidelines (e.g., GHS/CLP regulations) .
  • Synthetic Applications: Potential use in designing photoactive materials or enzyme probes, leveraging its nitroaromatic and conjugated systems.

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